4-Chloroquinoline-3-carbonitrile
CAS No.: 69875-49-6
Cat. No.: VC21081009
Molecular Formula: C10H5ClN2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69875-49-6 |
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Molecular Formula | C10H5ClN2 |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 4-chloroquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H |
Standard InChI Key | HCXMIOZRXOIQHX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl |
Introduction
Physical and Chemical Properties
4-Chloroquinoline-3-carbonitrile (CAS No. 69875-49-6) is a heterocyclic aromatic compound belonging to the quinoline family. This compound has a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol . The structure consists of a quinoline core with a chlorine atom at the 4-position and a nitrile (cyano) group at the 3-position.
Structural Characteristics
The compound features a planar quinoline ring system with two key functional groups that contribute to its reactivity profile:
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A chloro substituent at position 4, which serves as an excellent leaving group for nucleophilic substitution reactions
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A carbonitrile group at position 3, which can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions
Physical Properties
Property | Value | Source |
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Molecular Formula | C10H5ClN2 | |
Molecular Weight | 188.61 g/mol | |
Physical State | Solid | |
Storage Temperature | 2-8°C under inert gas (N2 or Ar) | |
Hazard Classification | GHS07 (Warning) |
Spectroscopic Properties
Spectroscopic data for 4-chloroquinoline-3-carbonitrile includes characteristic signals:
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IR spectrum: Strong absorption band at approximately 2220 cm⁻¹ for the C≡N stretching vibration
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¹H NMR: Distinctive signals for the quinoline protons, including the H-2 proton which appears downfield due to the deshielding effect of the adjacent nitrogen atom
Chemical Reactions
4-Chloroquinoline-3-carbonitrile demonstrates rich chemical reactivity due to the presence of both the chloro and carbonitrile functional groups. This versatility makes it an excellent building block for diverse synthetic transformations.
Reactions of the Chloro Group
The chloro group at the 4-position is highly susceptible to nucleophilic substitution reactions. This reactivity forms the basis for many transformations:
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Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alcohols, leading to 4-substituted quinoline derivatives .
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Palladium-Catalyzed Coupling: The compound undergoes palladium-catalyzed reactions, allowing for the introduction of carbon-based substituents at the 4-position .
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Amination Reactions: Reaction with various anilines yields 4-(arylamino)quinoline-3-carbonitrile derivatives, which are precursors to compounds with significant biological activities .
Reactions of the Carbonitrile Group
The carbonitrile group at the 3-position can participate in various transformations:
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Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-chloroquinoline-3-carboxylic acid .
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Reduction: The nitrile can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions.
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Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions to form heterocyclic systems.
Combined Transformations
Particularly notable are reactions that involve both functional groups, leading to complex heterocyclic systems:
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Synthesis of 1H-Pyrazolo[4,3-c]quinolines: Reaction with hydrazines followed by palladium-catalyzed intramolecular C-N bond formation yields 1H-pyrazolo[4,3-c]quinolines .
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Formation of 4-Anilinoquinoline-3-carbonitriles: These compounds can be obtained through nucleophilic substitution of the chloro group with anilines .
The ratio of these two products (pyrazoloquinolines and anilinoquinolinecarbonitriles) is temperature-dependent; by adjusting the reaction temperature, either product can become dominant .
Applications in Organic Synthesis
4-Chloroquinoline-3-carbonitrile serves as a versatile building block in organic synthesis, enabling the preparation of diverse compounds with significant applications.
Synthesis of Fused Heterocyclic Systems
The compound is particularly useful for constructing fused heterocyclic systems, which are prevalent in many bioactive molecules:
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1H-Pyrazolo[4,3-c]quinolines: These compounds are obtained through reaction with hydrazines followed by palladium-catalyzed cyclization .
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Quinoline-Fused Heterocycles: Various other fused systems can be synthesized using 4-chloroquinoline-3-carbonitrile as a starting material.
Preparation of Functionalized Quinolines
The compound serves as a platform for introducing various functional groups at the 4-position:
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4-(Arylamino)quinoline-3-carbonitriles: These compounds are obtained through nucleophilic aromatic substitution with anilines .
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4-Substituted Quinoline Derivatives: Diverse substituents can be introduced at the 4-position through various transformations.
Biological Activities and Medicinal Applications
Derivatives of 4-chloroquinoline-3-carbonitrile have demonstrated significant biological activities, making them attractive candidates for drug development.
Anticancer Activity
Particularly notable is the development of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases .
Compound 25o (HKI-272) demonstrated excellent oral activity, especially in HER-2 overexpressing xenografts, and advanced to phase I clinical trials for cancer treatment .
Antimicrobial Properties
Quinoline derivatives, including those derived from 4-chloroquinoline-3-carbonitrile, have shown antimicrobial activities against various pathogens:
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Antibacterial Activity: Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
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Antifungal Properties: Some compounds exhibit activity against fungal species, including Candida albicans.
Structure-Activity Relationships
Research has revealed important structure-activity relationships for derivatives of 4-chloroquinoline-3-carbonitrile:
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Effect of 4-Position Substituents: Attaching large lipophilic groups at the para position of the 4-(arylamino) ring results in improved potency for inhibiting HER-2 kinase .
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Importance of Basic Groups: The presence of a basic dialkylamino group at the end of a Michael acceptor enhances activity due to intramolecular catalysis of the Michael addition .
Related Compounds and Comparative Analysis
Several structurally related compounds share similarities with 4-chloroquinoline-3-carbonitrile, offering complementary properties and applications.
Halogenated Quinoline-3-carbonitriles
Various halogenated analogues of quinoline-3-carbonitrile have been synthesized and studied:
These compounds offer additional sites for functionalization, expanding the diversity of accessible derivatives.
4-Chloroquinoline Derivatives with Different 3-Substituents
Compounds with the same core structure but different functional groups at the 3-position include:
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4-Chloroquinoline-3-carbaldehyde: A precursor to the carbonitrile, useful for diverse transformations .
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4-Chloroquinoline-3-carboxylic acid: The hydrolysis product of the carbonitrile, offering carboxylic acid functionality for further derivatization .
These compounds provide complementary reactivity profiles, enabling access to a broader range of quinoline derivatives.
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